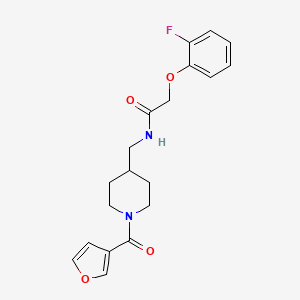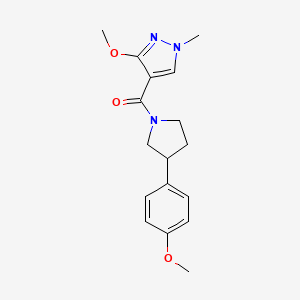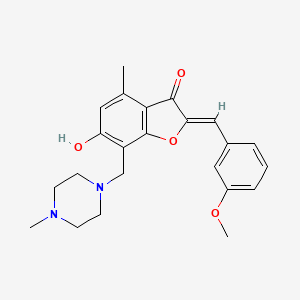![molecular formula C15H18N4O3S B2552997 3-(1-(tetrahydrofuran-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034559-32-3](/img/structure/B2552997.png)
3-(1-(tetrahydrofuran-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(1-(tetrahydrofuran-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a novel molecule that appears to be related to various heterocyclic compounds that have been synthesized and evaluated for their potential pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the piperidine ring and the triazine moiety, are common features in medicinal chemistry and are often explored for their biological activities.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions that build complex structures from simpler precursors. For example, the synthesis of 3-aryl-1,3-dihydrospiro[benzo[c]thiophene-1,4'-piperidine] derivatives involves the formation of a spiro compound that includes a piperidine ring, which is a structural feature also present in the compound of interest . Similarly, the synthesis of tetrahydro-1,2,4-triazines with triazene moieties involves multiple steps, including condensation and cyclization reactions, to form the desired heterocyclic systems .
Molecular Structure Analysis
The molecular structure of the compound of interest includes a piperidine ring, which is a six-membered ring containing nitrogen, and a triazine ring, which is a six-membered ring with three nitrogen atoms. These structural features are known to contribute to the biological activity of compounds. For instance, the triazine heterocycle has been identified as a critical functional group for the potency and selectivity of soluble epoxide hydrolase inhibitors .
Chemical Reactions Analysis
The chemical reactivity of such compounds is often influenced by the presence of functional groups that can participate in various chemical reactions. The triazine ring, for example, can engage in nucleophilic substitution reactions, while the piperidine ring can undergo reactions typical of secondary amines. The presence of a tetrahydrofuran moiety in the compound of interest suggests additional reactivity, such as ring-opening reactions under acidic or basic conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds like the one are determined by their molecular structure. The presence of aromatic systems, heteroatoms, and functional groups can affect properties such as solubility, melting point, and stability. The lipophilicity of the compound can also influence its ability to cross biological membranes, which is crucial for pharmacological activity. The compounds in the provided papers were evaluated for their pharmacological effects, which implies that their physical and chemical properties were suitable for the intended biological studies .
Relevant Case Studies
While the provided papers do not directly discuss the compound of interest, they do provide insights into the pharmacological potential of structurally related compounds. For example, the spiro piperidine derivatives showed potent antidepressant-like activity and low anticholinergic potential, suggesting a possible therapeutic advantage over classic tricyclic antidepressants . The tetrahydro-1,2,4-triazines were found to be effective corrosion inhibitors for steel, demonstrating the versatility of triazine derivatives in various applications . The discovery of triazine-containing carboxamides as soluble epoxide hydrolase inhibitors highlights the importance of the triazine moiety in medicinal chemistry . Additionally, the synthesis and pharmacological evaluation of oxazole and piperazine derivatives revealed antidepressant and antianxiety activities, further supporting the relevance of such heterocyclic systems in drug discovery .
Applications De Recherche Scientifique
Corrosion Mitigation
Tetrahydro-1,2,4-triazines, including triazene moieties, have been studied for their effectiveness as corrosion inhibitors for N80 carbon steel in acidic media. These compounds exhibit significant inhibition efficiency, providing a promising approach for corrosion protection in industrial applications. Their performance was validated through electrochemical methods and theoretical studies, highlighting their potential for developing new corrosion mitigation strategies (Abd El‐Lateef et al., 2022).
Molecular and Crystalline Architecture
Research into the molecular and crystalline structures of novel bis(bidentate) and bis(tridentate) Schiff base bridged dinuclear mercury(II)pseudohalides has provided insights into controlling coordination numbers by varying denticities. These studies contribute to our understanding of molecular architecture, with potential applications in materials science and coordination chemistry (Chattopadhyay et al., 2010).
Antimicrobial Activities
The synthesis of novel 1,2,4-triazole derivatives and their antimicrobial activities have been explored, demonstrating that these compounds can serve as effective agents against various microorganisms. This research is crucial for the development of new antimicrobial agents to combat resistant strains of bacteria and fungi (Bektaş et al., 2007).
Antidepressant Potential
Spiropiperidine derivatives have been synthesized and evaluated for their psychotropic activity, showing potent antidepressant-like effects. These findings suggest the potential therapeutic advantages of such compounds, with lower anticholinergic potential compared to classic tricyclic antidepressants (Ong et al., 1981).
Selective Extraction of Americium(III)
Research into new hydrophobic, tridentate nitrogen heterocyclic reagents has shown significant improvements in the separation of americium(III) from europium(III) in nitric acid, highlighting a potential for enhancing nuclear waste management and recycling processes (Hudson et al., 2006).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[1-(oxolane-3-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c20-14(10-3-7-22-9-10)18-5-1-11(2-6-18)19-15(21)13-12(16-17-19)4-8-23-13/h4,8,10-11H,1-3,5-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGAXNIGLXLGEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)C4CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(benzo[d]thiazol-2-yl)-N-ethylpiperazine-1-carboxamide](/img/structure/B2552914.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(ethylthio)benzamide](/img/structure/B2552915.png)
![2-{[3-(Ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}propanoic acid](/img/structure/B2552917.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2552919.png)
![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2552920.png)
![N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2552921.png)

![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2552925.png)
![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2552926.png)
![(Z)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2552928.png)
![N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2552929.png)


